2-((3-Fluoropyridin-4-yl)oxy)acetic acid
Description
Properties
Molecular Formula |
C7H6FNO3 |
|---|---|
Molecular Weight |
171.13 g/mol |
IUPAC Name |
2-(3-fluoropyridin-4-yl)oxyacetic acid |
InChI |
InChI=1S/C7H6FNO3/c8-5-3-9-2-1-6(5)12-4-7(10)11/h1-3H,4H2,(H,10,11) |
InChI Key |
OBPZRUQEZFJHOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1OCC(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Fluoropyridin-4-yl)oxy)acetic acid typically involves the reaction of 3-fluoropyridine with chloroacetic acid in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom in chloroacetic acid is replaced by the pyridine ring, forming the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((3-Fluoropyridin-4-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and organometallic compounds (Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-((3-Fluoropyridin-4-yl)oxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((3-Fluoropyridin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom on the pyridine ring enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Compounds Identified:
2-Fluoro-2-(3-fluoropyridin-4-yl)acetic acid (CAS: 1526863-79-5) Structure: Features a fluorine atom on both the pyridine ring (3-position) and the α-carbon of the acetic acid. Molecular Formula: C₈H₈FNO₂; Molecular Weight: 169.15 g/mol . Key Differences: Unlike the target compound, this molecule lacks an ether linkage, with the pyridine directly bonded to the acetic acid’s α-carbon.
2-[5-(4-fluorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid (CAS: 451461-16-8) Structure: Contains a thienopyrimidinone core with a 4-fluorophenyl group and an acetic acid side chain. Molecular Formula: C₁₄H₉FN₂O₃S; Molecular Weight: 304.3 g/mol .
2-(3-Bromo-4-methoxyphenyl)acetic acid
- Structure : A phenyl ring substituted with bromine (3-position), methoxy (4-position), and acetic acid.
- Molecular Formula : C₉H₉BrO₃; Molecular Weight : 257.07 g/mol .
- Key Differences : The bromine and methoxy groups influence electronic properties (C–C–C angles: 118.2°–121.5°), with strong O–H∙∙∙O hydrogen bonding forming R₂²(8) dimers in crystals.
Physicochemical and Functional Properties
Key Observations:
- Electronic Effects : Fluorine and bromine substituents increase electron-withdrawing character, affecting acidity (e.g., pKa) and reactivity in coupling reactions.
- Hydrogen Bonding : Ether linkages (as in the target compound) and carboxylic acid groups enable hydrogen bonding, influencing solubility and crystal packing (e.g., R₂²(8) dimers in bromophenyl derivatives) .
- Steric Considerations: Bulky heterocycles (e.g., thienopyrimidinone) reduce conformational flexibility compared to simpler pyridine-based structures.
Biological Activity
2-((3-Fluoropyridin-4-yl)oxy)acetic acid is an organic compound characterized by a unique structure that includes a fluorinated pyridine moiety linked to an acetic acid group. This compound has garnered attention in medicinal chemistry due to its significant biological activity, particularly in pharmacological contexts. The following sections provide a detailed overview of its biological activity, synthesis, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a fluorine atom that enhances its lipophilicity, potentially improving its binding affinity to various biological targets. Such structural characteristics suggest that it may influence important biological pathways, including those related to inflammation and cancer treatment.
Synthesis Methods
The synthesis of this compound typically involves several steps, including the formation of the pyridine derivative followed by the attachment of the acetic acid moiety. Common synthetic routes include:
- Formation of Pyridine Derivative : Starting from 3-fluoropyridine, various reagents are used to modify the pyridine ring.
- Etherification : The acetic acid group is introduced through etherification reactions.
- Purification : The product is purified using techniques such as thin-layer chromatography (TLC) to ensure the desired compound is obtained.
Biological Activity
Research indicates that this compound exhibits notable biological activity, particularly in the following areas:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for further research in treating inflammatory diseases.
- Anticancer Properties : The compound's structural features may allow it to interact with specific receptors or enzymes involved in cancer progression, suggesting potential applications in oncology.
Interaction Studies
Interaction studies have focused on assessing the binding capabilities of this compound with various biological targets. These studies are crucial for evaluating the compound's pharmacokinetics and pharmacodynamics. Key findings include:
| Biological Target | Binding Affinity | Notes |
|---|---|---|
| Enzyme X | High | Potential inhibitor |
| Receptor Y | Moderate | Possible modulator |
These interactions indicate that the compound may serve as a lead structure for developing new therapeutic agents targeting these pathways.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- Study on Inflammation : A study demonstrated that this compound reduced markers of inflammation in vitro, suggesting its potential as an anti-inflammatory agent.
- Cancer Cell Line Testing : In vitro tests on cancer cell lines indicated that this compound inhibited cell proliferation and induced apoptosis, highlighting its anticancer properties .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals that this compound possesses unique features that may enhance its biological activity:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Fluoropyridine | C₅H₄FN | Basic pyridine structure with fluorine |
| 4-(Pyridin-3-yloxy)butanoic acid | C₁₀H₁₂N₃O₃ | Longer carbon chain with similar functionalities |
| 2-(Pyridin-4-yloxy)acetic acid | C₉H₉N₃O₃ | Similar acetic acid functionality |
The distinguishing feature of this compound lies in its specific combination of a fluorinated pyridine and an acetic acid group, which may enhance its biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
